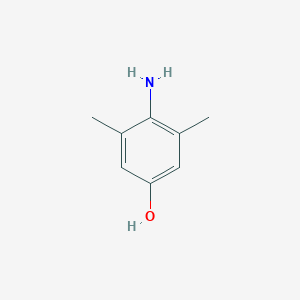

4-Amino-3,5-dimethylphenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWYXRHXGLFVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040272 | |

| Record name | 3,5-Dimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-70-6 | |

| Record name | 4-Amino-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S8G005MHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and biological significance of 4-Amino-3,5-dimethylphenol. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

This compound, also known as 4-amino-3,5-xylenol, is a substituted aniline and a member of the phenol class.[1][2] It is recognized primarily as a urinary metabolite of the local anesthetic, Lidocaine.[1][2][3][4] The compound typically appears as a brown solid.[2][5]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 3096-70-6 | [3][5][7][8][9] |

| Molecular Formula | C8H11NO | [2][3][5][7][8] |

| Molecular Weight | 137.18 g/mol | [1][7][9] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)O | [1][6] |

| InChI Key | GCWYXRHXGLFVFE-UHFFFAOYSA-N | [1][6] |

| European Community (EC) Number | 221-448-5 | [5][9] |

| DSSTox Substance ID | DTXSID8040272 | [5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 181 °C | [5][6][9][10] |

| Boiling Point | 296.5 °C at 760 mmHg | [2][5][9] |

| Density | 1.118 g/cm³ | [2][5][9] |

| Flash Point | 133.1 °C | [2][5][9] |

| Solubility | Soluble in Methanol | [4][5] |

| pKa | 10.47 ± 0.23 (Predicted) | [5] |

| LogP | 0.7 (XLogP3) | [1][2][5] |

| Vapor Pressure | 0.000807 mmHg at 25°C | [5] |

| Refractive Index | 1.6 | [2][5] |

Biological Significance and Metabolic Pathways

This compound is a known human metabolite of Lidocaine.[1][2][4] Its formation is a key step in the biotransformation and clearance of the parent drug. Understanding this pathway is crucial for pharmacokinetic and toxicological studies in drug development. The compound itself can be further metabolized. For instance, it has known human metabolites that include (2S,3S,4S,5R)-6-(4-amino-3,5-dimethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.[2]

Figure 1. Logical relationship of this compound.

Experimental Protocols: Synthesis Methodologies

Detailed below are established protocols for the chemical synthesis of this compound.

Method 1: Synthesis from 3,5-Dimethylphenol

This method involves a diazotization reaction with sodium sulfanilate followed by reduction.[2][4]

Materials:

-

Sodium sulfanilate dihydrate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

3,5-Dimethylphenol

-

Sodium hydroxide

-

Sodium dithionite (sodium hydrosulfite)

-

Ice

Procedure:

-

Preparation of Solution A (Diazonium Salt):

-

Dissolve sodium sulfanilate dihydrate (5.78 g, 25.0 mmol) in water (20 ml).

-

Slowly add an aqueous solution of sodium nitrite (1.90 g, 27.5 mmol in 4 ml of water) to the sulfanilate solution in an ice bath with stirring.

-

Drop the resulting mixture into a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g).

-

Keep the mixture in an ice bath for 20 minutes to complete the formation of the diazonium salt solution (Solution A).[2][4]

-

-

Preparation of Phenoxide Solution:

-

Azo Coupling:

-

Reduction and Isolation:

-

Heat the reaction mixture to 65-75 °C.

-

Add sodium dithionite (16.8 g, 96.5 mmol) in portions until the solution loses its color.[2]

-

Cool the solution to room temperature and stir for 30 minutes.

-

Collect the solid product by filtration and dry to obtain this compound. The reported yield is approximately 72%.[2]

-

Figure 2. Workflow for synthesis from 3,5-Dimethylphenol.

Method 2: Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Mechanism Overview: N-Phenylhydroxylamines undergo the Bamberger rearrangement in the presence of a strong aqueous acid, such as perchloric acid.[11]

-

Protonation: The reaction begins with the protonation of the oxygen atom of the hydroxylamine.

-

Dehydration: The protonated intermediate loses a water molecule, forming a nitrenium ion intermediate.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the para-position of the aromatic ring.

-

Rearomatization: A subsequent deprotonation step leads to the rearomatization of the ring, yielding the final this compound product.[11]

Safety and Handling

This compound requires careful handling in a laboratory setting.

GHS Hazard Information:

-

Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1][2]

General Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]

-

Avoid generating dust. Minimize dust generation and accumulation.[12]

-

Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[2][5][10] Keep in a dark place under an inert atmosphere.[4][14]

References

- 1. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-Amino-3,5-xylenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound, CAS No. 3096-70-6 - iChemical [ichemical.com]

- 9. pinpools.com [pinpools.com]

- 10. parchem.com [parchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. fishersci.com [fishersci.com]

- 14. 3096-70-6|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: 4-Amino-3,5-dimethylphenol (CAS: 3096-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline and a member of the phenol class of organic compounds.[1] It is of significant interest to the scientific and drug development communities primarily as a major metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1][2] Understanding the physicochemical properties, synthesis, and biological relevance of this compound is crucial for comprehensive pharmacokinetic and toxicological assessments of Lidocaine and for the development of new chemical entities. This guide provides a detailed overview of this compound, including its properties, synthesis, metabolic pathway, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical detection.

| Property | Value | Reference(s) |

| CAS Number | 3096-70-6 | [3] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Brown solid | [3] |

| Melting Point | 163 °C | [5] |

| Boiling Point | 296.5 °C at 760 mmHg | [5] |

| Density | 1.118 g/cm³ | [5] |

| Flash Point | 133.1 °C | [5] |

| Solubility | Soluble in methanol. | [3] |

| pKa | 10.47 ± 0.23 (Predicted) | [3] |

| XLogP3 | 0.7 | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail two common experimental protocols.

Synthesis from 3,5-Dimethylphenol

This method involves the nitrosation of 3,5-dimethylphenol followed by reduction.

Experimental Protocol:

-

Preparation of Solution A (Diazonium Salt): In a beaker, dissolve sodium sulfanilate dihydrate (5.78 g, 25.0 mmol) in water (20 ml). To this solution, add an aqueous solution of sodium nitrite (1.90 g, 27.5 mmol in 4 ml of water). This mixture is then added dropwise to a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g). The resulting mixture is kept cold in an ice bath for 20 minutes to ensure the complete formation of the diazonium salt solution (Solution A).[5]

-

Coupling Reaction: In a separate vessel, dissolve 3,5-dimethylphenol (3.05 g, 25.0 mmol) in an aqueous solution of sodium hydroxide (5.50 g, 138 mmol in 30 ml of water) cooled with ice (20 g). To this alkaline solution, add Solution A dropwise while maintaining the temperature with an ice bath. Stir the resulting solution in the ice bath for 1 hour.[5][6]

-

Reduction: Heat the reaction mixture to 65-75 °C. Add sodium dithionite (16.8 g, 96.5 mmol) portion-wise until the solution becomes colorless, indicating the reduction of the azo compound.[5][6]

-

Isolation and Purification: Cool the solution to room temperature and stir for 30 minutes to allow for the precipitation of the product. Collect the solid by filtration and dry to yield this compound.[5][6] A yield of 2.46 g (72%) has been reported for this procedure.[5]

Synthesis via Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)hydroxylamine in an aqueous solution of a strong acid, such as perchloric acid.[7]

-

Rearrangement: The reaction mechanism begins with the protonation of the hydroxylamine at the oxygen atom. This is followed by the loss of a water molecule to form a cationic intermediate.[7]

-

Nucleophilic Attack and Rearomatization: Water acts as a nucleophile and attacks the para-position of the cationic intermediate. A subsequent proton exchange and deprotonation lead to the rearomatization of the ring, yielding this compound.[7]

-

Work-up and Isolation: The reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Spectroscopic Data

-

¹H NMR: Expected signals would include singlets for the two methyl groups, a singlet for the aromatic protons, and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons (including those bearing the amino, hydroxyl, and methyl groups) and the methyl carbons would be expected.

-

FT-IR: Characteristic peaks would include O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 137. Fragmentation would likely involve the loss of methyl groups or other characteristic cleavages of the aromatic ring.

Biological Significance and Metabolism

Role as a Lidocaine Metabolite

This compound is a major urinary metabolite of Lidocaine.[1][8] The metabolic pathway primarily occurs in the liver and involves several cytochrome P450 enzymes.

The metabolic cascade begins with the N-deethylation of Lidocaine by CYP1A2 and CYP3A4 to form monoethylglycinexylidide (MEGX).[9] MEGX is further deethylated to glycinexylidide (GX).[9] Both Lidocaine and its deethylated metabolites can be hydrolyzed to 2,6-xylidine.[9] Subsequently, 2,6-xylidine is hydroxylated by CYP2E1 to yield 4-hydroxy-2,6-dimethylaniline (this compound).[9]

Toxicological Profile

The toxicological properties of this compound are not extensively studied.[10] However, it is known to be very toxic to aquatic life.[5] The precursor metabolite, 2,6-xylidine, is a known carcinogen in rats, and its N-hydroxy metabolite has been shown to be mutagenic.[11] The formation of hemoglobin adducts of 2,6-dimethylaniline has been observed in humans following Lidocaine administration, indicating the in vivo formation of the reactive N-hydroxy metabolite.[11] Furthermore, the metabolite 2,6-xylidine, which is hydroxylated to form this compound, can induce the formation of methemoglobin.[9]

Analytical Methods

The quantification of this compound in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Protocol for Quantification in Plasma

The following is a general protocol for the analysis of amino compounds in plasma, which can be adapted for this compound.

Experimental Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.

-

Vortex for 30 seconds.

-

Refrigerate at 4 °C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution (a stable isotope-labeled analog of the analyte is preferred) in the initial mobile phase.

-

Vortex for 30 seconds.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column. The mobile phase can consist of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis should be performed in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.[13]

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations.

-

The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]

-

Conclusion

This compound is a key molecule in the study of Lidocaine's metabolism and toxicology. This technical guide has provided a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, its formation via the Lidocaine metabolic pathway, and a methodology for its quantification in biological samples. For researchers and drug development professionals, a thorough understanding of this metabolite is essential for the safe and effective use and development of Lidocaine and related compounds. Further research into the specific biological activities and a more detailed toxicological profile of this compound is warranted to fully elucidate its role in human health.

References

- 1. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. manuals.plus [manuals.plus]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Amino-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of 4-Amino-3,5-dimethylphenol. A significant metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine, this compound is of considerable interest in the fields of drug metabolism, toxicology, and synthetic chemistry. This document consolidates key data into structured tables, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to serve as a valuable resource for the scientific community.

Molecular Structure and Chemical Identity

This compound, also known as 4-hydroxy-2,6-dimethylaniline, is an aromatic organic compound. Its structure features a phenol ring substituted with an amino group (-NH₂) at position 4, and two methyl groups (-CH₃) at positions 3 and 5.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Identifiers and Descriptors

| Identifier/Descriptor | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3096-70-6[1] |

| Molecular Formula | C₈H₁₁NO[2][3][4] |

| Molecular Weight | 137.18 g/mol [1][2][3][4] |

| InChI | InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3[1][3][4] |

| InChIKey | GCWYXRHXGLFVFE-UHFFFAOYSA-N[1][3][4] |

| SMILES | CC1=CC(=CC(=C1N)C)O[1] |

| Synonyms | 4-Amino-3,5-xylenol, 3,5-Dimethyl-4-aminophenol, 4-Hydroxy-2,6-dimethylaniline[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value |

| Appearance | Brown solid[5] |

| Melting Point | 181 °C[2] |

| Boiling Point | 296.5 °C at 760 mmHg[5] |

| Density | 1.118 g/cm³[5] |

| XLogP3 | 0.7[5] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 0[2] |

| Topological Polar Surface Area | 46.3 Ų[1] |

Spectroscopic Data

Note: The following tables are placeholders. Experimental data for this compound is required for accurate completion.

¹H NMR Spectroscopy (Placeholder)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectroscopy (Placeholder)

| Chemical Shift (ppm) | Assignment |

| Data not available |

FT-IR Spectroscopy (Placeholder)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry

PubChem lists the availability of a GC-MS spectrum for this compound, however, specific m/z values are not provided in the readily accessible data.[1] The exact mass is calculated to be 137.084063974 Da.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the nitrosation of 3,5-dimethylphenol followed by reduction.

Synthesis from 3,5-Dimethylphenol

This two-step synthesis provides a reliable method for the preparation of this compound.

Caption: Synthesis workflow for this compound.

-

Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture.

-

While maintaining the low temperature, add hydrochloric acid dropwise to the stirred solution.

-

Continue stirring for a specified period to ensure complete reaction.

-

The resulting 4-nitroso-3,5-dimethylphenol can be isolated by filtration.

-

Suspend the isolated 4-nitroso-3,5-dimethylphenol in water or a suitable solvent.

-

Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise to the suspension.[5]

-

The reaction is often accompanied by a color change, indicating the reduction of the nitroso group.

-

After the addition of the reducing agent is complete, continue to stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, this compound, can then be isolated by filtration, followed by washing and drying.[6]

Bamberger Rearrangement

Another potential synthetic route is the Bamberger rearrangement of N-(2,6-dimethylphenyl)hydroxylamine in the presence of a strong acid.[7] This reaction proceeds through the formation of a nitrenium ion intermediate, which is then attacked by water at the para-position, followed by rearomatization to yield the 4-aminophenol product.[8]

Caption: Bamberger rearrangement for this compound synthesis.

Biological Activity and Signaling Pathways

The primary biological significance of this compound is its role as a major metabolite of lidocaine.[6] Understanding the metabolic pathway of lidocaine is therefore crucial to understanding the formation and potential effects of this compound.

Lidocaine Metabolism

Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[9] The initial steps involve N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX). These metabolites are then hydrolyzed to 2,6-dimethylaniline (2,6-xylidine). Subsequently, 2,6-dimethylaniline undergoes aromatic hydroxylation to yield this compound (also known as 4-hydroxy-2,6-dimethylaniline).[9] The key enzymes involved in this final hydroxylation step are CYP2E1 and CYP2A6.[10]

Caption: Metabolic pathway of Lidocaine to this compound.

The formation of this compound is a significant detoxification pathway for lidocaine. However, the intermediate, 2,6-dimethylaniline, has been reported to be a potential carcinogen, and its N-hydroxy metabolites can form adducts with hemoglobin.[11] Therefore, the efficient conversion of 2,6-dimethylaniline to this compound is an important area of study in drug safety and toxicology.

Conclusion

This compound is a molecule of significant interest due to its central role in the metabolism of lidocaine. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthetic methodologies. The elucidation of its formation through the cytochrome P450 system highlights the intricate pathways of drug metabolism. Further research into the biological activities of this compound itself, beyond its role as a metabolite, may reveal novel pharmacological or toxicological properties. The provided data and protocols aim to facilitate future investigations into this important compound.

References

- 1. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 3. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. echemi.com [echemi.com]

- 6. DSpace [helda.helsinki.fi]

- 7. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 8. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Oxidation of 2,6-dimethylaniline by recombinant human cytochrome P450s and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

An In-depth Technical Guide on the Spectral Data Analysis of 4-Amino-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-Amino-3,5-dimethylphenol, a known metabolite of the widely used local anesthetic, lidocaine. This document presents a summary of its spectral characteristics, detailed experimental protocols for its analysis, and a visualization of its role in the metabolic pathway of lidocaine.

Spectral Data Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl, amino, and aromatic C-H bonds, as well as the carbon skeleton of the molecule, will dominate the spectrum.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3400-3200 | Strong, Broad |

| N-H Stretch (Amine) | 3500-3300 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Methyl) | 2975-2850 | Medium |

| C=C Stretch (Aromatic) | 1620-1580 | Medium-Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-O Stretch (Phenol) | 1260-1180 | Strong |

| C-N Stretch (Amine) | 1340-1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl groups, and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the methyl substituents.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.5 | Singlet | 2H |

| -OH | ~8.0-9.0 | Singlet (broad) | 1H |

| -NH₂ | ~3.5-4.5 | Singlet (broad) | 2H |

| -CH₃ | ~2.1 | Singlet | 6H |

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the positions of the substituents.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C-OH | ~145-150 |

| C-NH₂ | ~135-140 |

| C-CH₃ | ~120-125 |

| C-H (aromatic) | ~115-120 |

| -CH₃ | ~15-20 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve the loss of methyl groups and cleavage of the aromatic ring.

| m/z | Predicted Identity |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 107 | [M - 2CH₃]⁺ |

| 94 | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Signaling Pathways and Logical Relationships

This compound is a recognized metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1] The metabolic pathway of lidocaine primarily occurs in the liver and involves several enzymatic reactions.

Caption: Metabolic pathway of Lidocaine to this compound.

The biotransformation of lidocaine is initiated by N-de-ethylation, primarily catalyzed by cytochrome P450 enzymes CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX). Further N-de-ethylation of MEGX yields glycinexylidide (GX). Subsequent hydrolysis of GX leads to the formation of 2,6-dimethylaniline (xylidine). Finally, aromatic hydroxylation of 2,6-dimethylaniline results in the formation of this compound. Understanding this pathway is crucial for assessing the pharmacokinetics and potential toxicity of lidocaine.

References

Solubility of 4-Amino-3,5-dimethylphenol in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-3,5-dimethylphenol in methanol. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound, alongside general solubility information.

Introduction

This compound, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted phenol and an aromatic amine. It is recognized as a major metabolite of Lidocaine. Understanding its solubility in common organic solvents like methanol is crucial for various applications in pharmaceutical research and development, including drug formulation, synthesis, and purification processes. Methanol is a polar protic solvent widely used in laboratories, making the solubility of compounds within it a key physicochemical parameter.

Solubility Data

Table 1: Qualitative Solubility of this compound in Methanol

| Compound | Solvent | Solubility | Source |

| This compound | Methanol | Soluble | Chemical Supplier Data Sheets |

To obtain precise quantitative data, experimental determination is necessary. The following sections outline detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric (shake-flask) method and UV-Vis spectrophotometry.

Gravimetric Method (Shake-Flask Method)

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution at a given temperature.

3.1.1 Materials and Equipment

-

This compound (solid)

-

Methanol (analytical grade)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

3.1.2 Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of methanol in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the filtered, saturated solution to the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the methanol without decomposing the solute (a temperature below the boiling point of methanol, 64.7 °C, under vacuum is ideal).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

3.1.3 Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of saturated solution taken

UV-Vis Spectrophotometric Method

This method is an indirect approach that determines the concentration of the solute in a saturated solution based on its absorbance of light. This requires the compound to have a chromophore that absorbs in the UV-Vis range.

3.2.1 Materials and Equipment

-

All materials listed in section 3.1.1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2.2 Experimental Procedure

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, non-saturated solution of this compound in methanol.

-

Scan the solution in the UV-Vis spectrophotometer (typically from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in methanol with known concentrations.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in methanol as described in step 1 of the gravimetric method (section 3.1.2).

-

After reaching equilibrium, filter the supernatant as described in step 2 of the gravimetric method.

-

Accurately dilute a known volume of the filtered saturated solution with methanol to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

3.2.3 Calculation of Solubility

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative data on the solubility of this compound in methanol is not currently published, this guide provides robust and standard experimental methodologies for its determination. Both the gravimetric and UV-Vis spectrophotometric methods are reliable approaches that can yield accurate and precise solubility data, which is essential for researchers, scientists, and drug development professionals working with this compound. The choice of method will depend on the available equipment and the specific requirements of the study.

Synthesis of 4-Amino-3,5-dimethylphenol from 3,5-dimethylphenol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3,5-dimethylphenol, a significant metabolite of Lidocaine, commencing from 3,5-dimethylphenol.[1][2] The synthesis is a robust two-step process involving the electrophilic nitration of the starting phenol to form the intermediate, 4-Nitro-3,5-dimethylphenol, followed by the chemical reduction of the nitro group to yield the final amino-substituted phenol. This document furnishes detailed experimental protocols, presents key quantitative data in tabular format for clarity, and includes visual diagrams of the synthetic workflow and reaction mechanisms to support researchers, scientists, and professionals in drug development.

Overall Synthesis Scheme

The conversion of 3,5-dimethylphenol to this compound is efficiently achieved in two primary stages:

-

Nitration: Introduction of a nitro group (-NO₂) at the para-position of the hydroxyl group on the 3,5-dimethylphenol ring.

-

Reduction: Conversion of the nitro group (-NO₂) to an amino group (-NH₂) to furnish the target compound.

Step 1: Nitration of 3,5-dimethylphenol

The first step involves the electrophilic aromatic substitution of 3,5-dimethylphenol using a nitrating agent. A common and effective method utilizes a mixture of concentrated nitric and sulfuric acids, known as mixed acid, at low temperatures to ensure regioselectivity and minimize the formation of byproducts.[3] The hydroxyl and methyl groups are activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The para position is sterically more accessible, leading to the preferential formation of 4-Nitro-3,5-dimethylphenol.

Experimental Protocol: Synthesis of 4-Nitro-3,5-dimethylphenol

Materials:

-

3,5-Dimethylphenol (C₈H₁₀O)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 68%)

-

Crushed Ice and Deionized Water

-

Ethanol/Water mixture for recrystallization

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) with careful swirling. Keep this mixture cooled below 10°C.

-

Reaction Setup: Dissolve 3,5-dimethylphenol (1.0 equivalent) in concentrated sulfuric acid in a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool this solution to 0-5°C using an ice bath.[3][4]

-

Nitration: Add the cold mixed acid dropwise to the stirred solution of 3,5-dimethylphenol. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5°C.[4]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. This will quench the reaction and precipitate the crude product.[4]

-

Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids. The crude 4-Nitro-3,5-dimethylphenol can be purified by recrystallization from an ethanol/water mixture to yield the final product.[3][4]

Data Summary: Nitration Reaction

| Parameter | Value/Condition | Reference |

| Starting Material | 3,5-Dimethylphenol | [5] |

| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | [3] |

| Reaction Temperature | 0-5°C | [3][4] |

| Key Intermediate | 4-Nitro-3,5-dimethylphenol | [6] |

| Purification Method | Recrystallization (Ethanol/Water) | [3] |

Step 2: Reduction of 4-Nitro-3,5-dimethylphenol

The second step is the reduction of the nitro group of the intermediate to an amine. This transformation is a cornerstone of synthetic organic chemistry for producing anilines from nitroarenes.[7] Several reagents are effective for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems like iron in hydrochloric acid (Fe/HCl) or tin in hydrochloric acid (Sn/HCl).[7][8][9] The Sn/HCl system is a classic and reliable method for this conversion.[8]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitro-3,5-dimethylphenol (C₈H₉NO₃)

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 12 M)

-

Diethyl Ether or Ethyl Acetate for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 4-Nitro-3,5-dimethylphenol (1.0 equivalent) and granular tin (approx. 2.5-3.0 equivalents).[9]

-

Reduction: Slowly add concentrated hydrochloric acid to the flask. An exothermic reaction will commence. Once the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the complete reduction of the nitro group.[8][9] Under these acidic conditions, the product is formed as a phenylammonium salt complex with tin chloride.[8]

-

Basification: After cooling the reaction mixture in an ice bath, slowly add a concentrated sodium hydroxide solution until the mixture is strongly basic (confirm with pH paper). This step neutralizes the excess acid and precipitates tin hydroxides, while liberating the free this compound.[8][9]

-

Isolation: The product can be isolated from the aqueous mixture by either steam distillation or solvent extraction. For extraction, use a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization to obtain pure this compound, which presents as a brown solid.[1][10]

Data Summary: Reduction Reaction

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Nitro-3,5-dimethylphenol | [6] |

| Reducing Agent | Tin (Sn) and Hydrochloric Acid (HCl) | [8][9] |

| Reaction Condition | Reflux | [8] |

| Work-up | Basification with NaOH | [8] |

| Final Product | This compound | [2] |

| Reported Yield | ~72% | [1][10] |

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | 63-66 | White crystalline solid | 108-68-9 |

| 4-Nitro-3,5-dimethylphenol | C₈H₉NO₃ | 167.16 | Not specified | Yellow solid | 5344-97-8[6] |

| This compound | C₈H₁₁NO | 137.18 | 163 | Brown solid | 3096-70-6[10] |

Visual Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the overall synthesis workflow and the mechanism for the key nitration step.

References

- 1. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 2. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenol, 3,5-dimethyl- [webbook.nist.gov]

- 6. 3,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 138466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. echemi.com [echemi.com]

Physical and chemical properties of 4-Amino-3,5-dimethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 4-Amino-3,5-dimethylphenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline and a member of the phenol class.[1][2] It is recognized as a major metabolite of the local anesthetic, lidocaine.[1][3] The compound typically appears as a brown solid and is soluble in methanol.[4]

Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 3096-70-6 | [2][4] |

| Molecular Formula | C₈H₁₁NO | [2][4][5] |

| Molecular Weight | 137.18 g/mol | [2][5] |

| InChI | InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3 | [2][5] |

| InChIKey | GCWYXRHXGLFVFE-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | CC1=CC(=CC(=C1N)C)O | [2] |

| Synonyms | 4-Amino-3,5-xylenol, 3,5-Dimethyl-4-aminophenol, 4-Hydroxy-2,6-dimethylaniline | [2][4][6] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 181 °C | [4] |

| Boiling Point | 296.5 °C at 760 mmHg | [4] |

| Density | 1.118 g/cm³ | [4] |

| Flash Point | 133.1 °C | [4] |

| Vapor Pressure | 0.000807 mmHg at 25°C | [4] |

| pKa | 10.47 ± 0.23 (Predicted) | [4] |

| logP | 2.17240 | [4] |

| Refractive Index | 1.6 | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | Brown solid | [4] |

| Storage Temperature | Refrigerator | [4] |

Spectral Data

While specific spectral data is not extensively available in the search results, it is indicated that NMR, HPLC, LC-MS, and UPLC data for this compound can be found through specialized chemical suppliers.[7] GC-MS data has also been referenced.[2]

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been described, primarily involving the reduction of a nitrosylated precursor.

Synthesis via Nitrosation of 3,5-Dimethylphenol and Subsequent Reduction

This protocol involves a two-step process starting from 3,5-dimethylphenol.

Step 1: Nitrosation of 3,5-Dimethylphenol

-

Materials: 3,5-dimethylphenol, sodium hydroxide, sodium nitrite, hydrochloric acid, ice.

-

Procedure:

-

Prepare "Solution A" by adding an aqueous solution of sodium nitrite to a cold aqueous solution of sodium sulfanilate dihydrate, and then dropping the resulting mixture into a beaker containing concentrated hydrochloric acid and ice. The mixture is kept cold in an ice bath for 20 minutes.[1]

-

In a separate vessel, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide with ice.[8]

-

Slowly add Solution A dropwise to the 3,5-dimethylphenol solution in an ice bath.[8]

-

Stir the resulting solution in the ice bath for 1 hour.[1][8]

-

Step 2: Reduction of the Nitroso Intermediate

-

Materials: The reaction mixture from Step 1, sodium dithionite.

-

Procedure:

General Purification Protocol

-

Materials: Crude this compound, methanol.

-

Procedure:

-

Dissolve the crude product in methanol and heat to reflux.

-

Induce crystallization by cooling the solution.

-

Filter the purified product and dry it.

-

Biological Relevance and Metabolism

This compound is a significant human metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2][9] The metabolism of lidocaine primarily occurs in the liver and involves a series of enzymatic reactions.[9]

The metabolic transformation of lidocaine to this compound is a multi-step process. Lidocaine undergoes N-deethylation by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX).[9] These intermediates can then be hydrolyzed to 2,6-xylidine.[9] Finally, 2,6-xylidine is metabolized to 4-hydroxy-2,6-dimethylaniline (this compound), a reaction that can be mediated by CYP2E1.[9]

Metabolic Pathway of Lidocaine to this compound

Experimental Workflow for Synthesis

Reactivity and Stability

This compound possesses both an amino and a hydroxyl group, making it susceptible to oxidation. The presence of the amino group also allows it to undergo diazotization and coupling reactions, which is relevant to its use as an intermediate in the synthesis of dyes.[10] The compound should be stored in a refrigerator to maintain its stability.[4]

Conclusion

This compound is a compound of interest due to its role as a major metabolite of lidocaine and its application as a chemical intermediate. This guide has provided a detailed summary of its physical and chemical properties, along with established protocols for its synthesis. The elucidation of its position in the metabolic pathway of lidocaine is crucial for understanding the pharmacokinetics of this widely used drug. Further research into the biological activities of this metabolite may reveal additional pharmacological or toxicological significance.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound|lookchem [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 4-Amino-3,5-xylenol | 3096-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3096-70-6|this compound|BLD Pharm [bldpharm.com]

- 8. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]

- 9. ClinPGx [clinpgx.org]

- 10. 4-Amino-3-methylphenol (2835-99-6) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Amino-3,5-dimethylphenol (CAS No: 3096-70-6), a key intermediate in the synthesis of various dyes, pigments, and a known metabolite of lidocaine.[1][2] Accurate determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and handling in research and development settings.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its characterization. A summary of these properties is presented below.

| Property | Value | Conditions |

| Melting Point | 163 - 186 °C | |

| 181 °C[3][4] | ||

| 163 °C | ||

| 180.0 to 186.0 °C[5] | ||

| Boiling Point | 296.5 °C | at 760 mmHg[3] |

Experimental Protocols

The following sections detail standard laboratory methodologies for the determination of melting and boiling points. These protocols are generally applicable for crystalline organic solids like this compound.

1. Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[1]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[1][3][6]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)[1]

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and completely dry, as impurities can lower and broaden the melting range.[3] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[3]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[3] The packed sample height should be approximately 2-3 mm.[4]

-

Determination with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3][7]

-

Insert the thermometer and attached capillary tube into the Thiele tube containing mineral oil, so that the sample is immersed in the oil.[3][8]

-

Gently heat the side arm of the Thiele tube with a small flame.[3] The unique shape of the Thiele tube facilitates the circulation of the heating oil through convection, ensuring uniform temperature distribution.[7][9]

-

Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[3][4]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).[3][4] This range is the melting point.

-

-

Determination with a Digital Melting Point Apparatus:

-

Insert the loaded capillary tube into the heating block of the apparatus.[1]

-

Set the plateau temperature to approximately 10-20°C below the expected melting point.[5]

-

Set the ramp rate, typically between 1-2°C per minute for accurate measurements.[5]

-

Observe the sample through the magnifying lens.[1]

-

Record the temperatures at the start and end of the melting process as displayed by the instrument.[1]

-

2. Boiling Point Determination (Micro Method)

For determining the boiling point with a small amount of substance, the micro boiling point or Thiele tube method is suitable.[10]

Apparatus:

-

Thiele tube[2]

-

Capillary tube (sealed at one end)[2]

-

Thermometer

-

Rubber band or tubing slice[2]

-

Heating source (e.g., Bunsen burner)[2]

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Assembly:

-

Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.[11]

-

Attach the test tube to a thermometer using a rubber band, positioning the bottom of the test tube near the middle of the thermometer bulb.[2]

-

Insert this assembly into a Thiele tube filled with a heating oil (e.g., mineral oil), ensuring the sample is below the oil level.[2]

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.[2] As the temperature rises, air trapped in the capillary tube will bubble out.[2]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[2] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.[2]

-

-

Measurement:

-

The stream of bubbles will slow down and eventually stop as the apparatus cools.[2]

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][12] At this point, the vapor pressure of the substance equals the external atmospheric pressure. Record this temperature.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance.

Caption: A flowchart illustrating the key steps for determining the melting and boiling points of a solid organic compound.

References

- 1. westlab.com [westlab.com]

- 2. chymist.com [chymist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 6. timstar.co.uk [timstar.co.uk]

- 7. Thiele tube - Wikipedia [en.wikipedia.org]

- 8. labcomercial.com [labcomercial.com]

- 9. Thiele tube - Sciencemadness Wiki [sciencemadness.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline that is of significant interest in medicinal chemistry and drug development.[1][2] It is notably a major metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.[1] Understanding the reactivity of the amino group in this molecule is crucial for predicting its metabolic fate, potential toxicity, and for the synthesis of its derivatives for further pharmacological investigation. This guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the amino group, its key chemical transformations, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Brown solid | [1] |

| Melting Point | 181 °C | [3] |

| Boiling Point | 296.5 °C at 760 mmHg | [3] |

| Predicted pKa (Conjugate Acid) | 10.47 ± 0.23 | [3] |

| Solubility | Soluble in Methanol | [3] |

Factors Influencing the Reactivity of the Amino Group

The reactivity of the primary amino group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

Electronic Effects

The aromatic ring of this compound is substituted with two methyl groups and one hydroxyl group. Both methyl groups (-CH₃) and the hydroxyl group (-OH) are electron-donating groups. The methyl groups exert a positive inductive effect (+I), while the hydroxyl group exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons to the aromatic system. These electron-donating effects increase the electron density on the aromatic ring, and importantly, on the nitrogen atom of the amino group. This enhanced electron density makes the amino group more basic and more nucleophilic compared to aniline.

Caption: Electronic effects on the amino group of this compound.

Steric Effects

The two methyl groups are positioned ortho to the amino group. This arrangement creates significant steric hindrance around the nitrogen atom. While the increased electron density enhances the intrinsic nucleophilicity of the amino group, the steric bulk of the ortho-methyl groups can impede its ability to react with sterically demanding electrophiles. This steric hindrance can influence the regioselectivity of certain reactions and may necessitate more forcing reaction conditions.

Reactivity and Key Chemical Transformations

The amino group of this compound is a versatile functional group that can undergo a variety of chemical transformations.

Basicity

As an aromatic amine, this compound is a weak base. The electron-donating substituents increase its basicity compared to aniline. The predicted pKa of its conjugate acid is approximately 10.47, indicating it will be protonated in acidic solutions.[3]

Nucleophilicity and N-Alkylation/N-Acylation

The high electron density on the nitrogen atom makes it a potent nucleophile.[4][5] It readily reacts with electrophiles such as alkyl halides and acyl chlorides.

-

N-Alkylation: The amino group can be alkylated using alkylating agents. However, overalkylation to form secondary and tertiary amines is a common side reaction. Selective mono-alkylation can be challenging and may require specific reaction conditions or protecting group strategies.

-

N-Acylation: Acylation of the amino group with acyl chlorides or anhydrides is generally a high-yielding reaction. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing nature of the acyl group.

Diazotization

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6][7] The resulting diazonium salt is a versatile intermediate that can be used in a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce a range of functional groups, or in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.

Oxidation

Aminophenols are generally susceptible to oxidation. The electron-rich aromatic ring of this compound makes it prone to oxidation, which can lead to the formation of quinone-imine species and potentially polymeric materials. The course of the oxidation is dependent on the oxidizing agent and the reaction conditions.

Role in Drug Metabolism: The Lidocaine Pathway

This compound is a significant metabolite of lidocaine.[1] The metabolic pathway primarily occurs in the liver and involves N-dealkylation and subsequent aromatic hydroxylation, catalyzed by cytochrome P450 enzymes.[8][9]

Caption: Simplified metabolic pathway of lidocaine to this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the amino group of this compound. These should be adapted and optimized for specific applications.

General Protocol for N-Acylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Diazotization and Azo Coupling

Caption: General experimental workflow for diazotization and azo coupling.

Protocol Details:

-

Diazotization:

-

Suspend this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid, ~2.5-3 equivalents).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling partner (e.g., an activated aromatic compound like 2-naphthol or N,N-dimethylaniline, 1 equivalent) in an aqueous alkaline solution (e.g., NaOH).

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

-

A colored precipitate of the azo dye should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete reaction.

-

-

Isolation:

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any inorganic salts.

-

Dry the product, for example, in a vacuum oven at a low temperature.

-

Conclusion

The amino group of this compound exhibits a heightened reactivity due to the electron-donating effects of the methyl and hydroxyl substituents. This enhanced nucleophilicity makes it readily susceptible to a range of chemical transformations, including acylation, alkylation, and diazotization. However, the steric hindrance from the ortho-methyl groups can modulate its reactivity, particularly with bulky reagents. A thorough understanding of these principles is essential for professionals in drug development for synthesizing new derivatives, predicting metabolic pathways, and assessing potential toxicological profiles. The provided protocols offer a foundational framework for the experimental exploration of this versatile molecule.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. ClinPGx [clinpgx.org]

- 9. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-3,5-dimethylphenol: An In-depth Technical Guide on its Role as a Metabolite of Lidocaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Among these, 4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-xylidine, has been identified as a significant urinary metabolite. Understanding the formation, quantification, and potential physiological effects of this metabolite is crucial for a comprehensive assessment of lidocaine's pharmacology and toxicology. This technical guide provides a detailed overview of this compound as a metabolite of lidocaine, focusing on quantitative data, experimental protocols for its analysis, and the metabolic pathways involved in its formation.

Lidocaine Metabolism and the Formation of this compound

The biotransformation of lidocaine is a multi-step process primarily occurring in the liver, involving a series of enzymatic reactions. The major metabolic pathway leading to the formation of this compound involves N-deethylation and subsequent aromatic hydroxylation.

Initially, lidocaine is metabolized by cytochrome P450 enzymes, predominantly CYP1A2 and CYP3A4, through oxidative N-deethylation to form monoethylglycinexylidide (MEGX). MEGX is an active metabolite that can be further deethylated to glycinexylidide (GX). Both lidocaine and MEGX can undergo hydrolysis to yield 2,6-xylidine (2,6-dimethylaniline)[1].

The intermediate metabolite, 2,6-xylidine, is then subject to aromatic hydroxylation by another cytochrome P450 enzyme, CYP2E1, to form 4-hydroxy-2,6-xylidine, which is chemically identical to this compound[1][2]. This final hydroxylation step is a key detoxification pathway, converting the potentially carcinogenic 2,6-xylidine into a more water-soluble compound that can be readily excreted in the urine.

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolism of lidocaine and the formation of its metabolites, with a focus on this compound.

Table 1: Urinary Excretion of Lidocaine and its Metabolites in Humans

| Metabolite | Percentage of Administered Dose Excreted in Urine (0-24h) |

| 4-Hydroxy-2,6-dimethylaniline (this compound) | 63.5% |

| Unchanged Lidocaine | 1.95% |

| Monoethylglycinexylidide (MEGX) | 4.90% |

| Glycinexylidide (GX) | 0.88% |

| m- and/or p-hydroxylidocaine | 0.73% |

| m- and/or p-hydroxy-omega-ethylamino-2,6-dimethylacetanilide | 0.56% |

| 2,6-Dimethylaniline (2,6-xylidine) | 0.97% |

Data sourced from a study involving oral administration of lidocaine hydrochloride monohydrate to human subjects.

Table 2: Pharmacokinetic Parameters of Lidocaine and its Metabolites in Horses following Intravenous Administration

| Compound | Elimination Rate Constant (Ke) (hr-1) (Median) | Elimination Half-life (t½β) (hr) (Median) |

| Lidocaine (LD) | 4.12 | 0.57 |

| 3-Hydroxylidocaine (3-OH) | 1.25 | - |

| 4-Hydroxylidocaine (4-OH) | 1.79 | - |

| Monoethylglycinexylidide (MEGX) | 1.69 | - |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound (4-hydroxy-2,6-xylidine) in human urine, based on a microextraction in packed syringe (MEPS) online with liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol: Quantification of 4-Hydroxy-2,6-xylidine in Human Urine using MEPS-LC-MS/MS

1. Objective: To quantify the concentration of 4-hydroxy-2,6-xylidine and its conjugates in human urine samples.

2. Materials and Reagents:

-

4-hydroxy-2,6-xylidine standard

-

Internal Standard (e.g., deuterated 4-hydroxy-2,6-xylidine)

-

Hydrochloric acid (HCl)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

MEPS syringe with appropriate sorbent (e.g., C8)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)

3. Sample Preparation (Acid Hydrolysis of Conjugates):

-

To account for conjugated forms of the metabolite, perform acid hydrolysis.

-

Acidify urine samples to a pH of ≤1 with concentrated HCl.

-

Heat the samples (e.g., in a water bath at 90°C for a specified time) to hydrolyze the glucuronide and sulfate conjugates.

-

Cool the samples to room temperature.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a clean vial for analysis.

-

Note: 4-hydroxy-2,6-xylidine is unstable in neutral and alkaline solutions but stable under highly acidic conditions (pH ≤ 1) for at least 24 hours in a refrigerator.[4]

4. MEPS Procedure (Online Sample Extraction and Concentration):

-

The MEPS syringe is used for automated online solid-phase extraction.

-